o-(pyridin-4-ylmethyl)hydroxylamine
Overview
Description
o-(Pyridin-4-ylmethyl)hydroxylamine: is a chemical compound with the molecular formula C₆H₈N₂O It is characterized by the presence of a hydroxylamine group (-NH₂OH) attached to a pyridine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(pyridin-4-ylmethyl)hydroxylamine typically involves the reaction of pyridine derivatives with hydroxylamine. One common method is the reduction of pyridine N-oxides using hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as zinc or iron powder, which facilitates the reduction process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-(Pyridin-4-ylmethyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry: o-(Pyridin-4-ylmethyl)hydroxylamine is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its ability to form stable complexes with metal ions makes it useful in designing metal-based drugs.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of o-(pyridin-4-ylmethyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Hydroxylamine: A simpler analog with the formula NH₂OH.
N-phenylhydroxylamine: Contains a phenyl group instead of a pyridine ring.
Hydroxylamine-O-sulfonic acid: A derivative with a sulfonic acid group.
Uniqueness: o-(Pyridin-4-ylmethyl)hydroxylamine is unique due to the presence of the pyridine ring, which imparts specific chemical properties and reactivity. The methylene bridge connecting the hydroxylamine group to the pyridine ring also influences its stability and reactivity compared to other hydroxylamine derivatives.
Properties
IUPAC Name |
O-(pyridin-4-ylmethyl)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-9-5-6-1-3-8-4-2-6/h1-4H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJNRSIKHOXICL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570959 | |
Record name | O-[(Pyridin-4-yl)methyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79349-78-3 | |
Record name | O-[(Pyridin-4-yl)methyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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